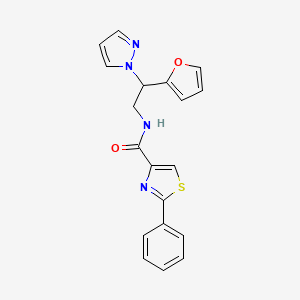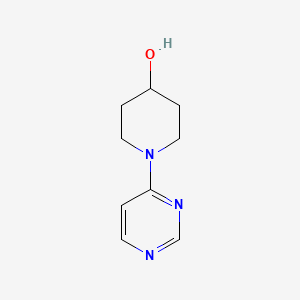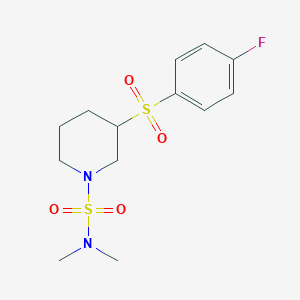
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyrazole ring, and a thiazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its structural complexity, which allows for diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide typically involves multi-step organic synthesis. One common approach includes:
Formation of the Furan Ring: Starting from a suitable precursor, such as furfural, the furan ring can be synthesized through cyclization reactions.
Synthesis of the Pyrazole Ring: The pyrazole ring can be formed by reacting hydrazine with a 1,3-diketone.
Thiazole Ring Formation: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.
Coupling Reactions: The final compound is assembled by coupling the furan, pyrazole, and thiazole intermediates through various condensation and substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of nitro groups would yield amines.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. Its unique structure might interact with specific biological targets, offering new avenues for treatment.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide depends on its specific application. In biological systems, it might interact with enzymes or receptors, modulating their activity. The furan, pyrazole, and thiazole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide: Similar compounds include those with variations in the substituents on the furan, pyrazole, or thiazole rings.
Thiazole Derivatives: Compounds like thiazole-4-carboxamide derivatives with different substituents.
Pyrazole Derivatives: Compounds with different alkyl or aryl groups on the pyrazole ring.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c24-18(15-13-26-19(22-15)14-6-2-1-3-7-14)20-12-16(17-8-4-11-25-17)23-10-5-9-21-23/h1-11,13,16H,12H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIFQSSFAYFEEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC(C3=CC=CO3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine](/img/structure/B2923957.png)
![5-Ethoxyspiro[2.3]hexane-1-carboxylic acid](/img/structure/B2923958.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2923959.png)
![2-{[(2-Methoxyphenyl)methyl]amino}-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid](/img/structure/B2923960.png)
![Tert-butyl 1-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2923961.png)
![N-[4-(Acetylamino)-2-methylbenzyl]-2-chloroacetamide](/img/structure/B2923963.png)

![2-Chloro-1-[3-(5-methylfuran-2-yl)-1,1-dioxo-1,4-thiazinan-4-yl]ethanone](/img/structure/B2923967.png)
![2-{[1-(Oxane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2923968.png)
![(Z)-3-methoxy-1-methyl-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-4-carboxamide](/img/structure/B2923969.png)
![6-chloro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B2923971.png)

